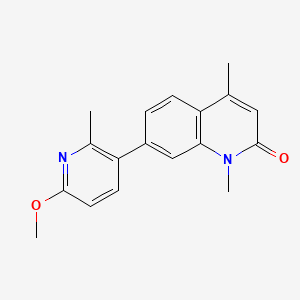
Brd7-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brd7-IN-3: is a dual inhibitor of bromodomain-containing proteins BRD7 and BRD9. It has been identified as a potent compound with half-maximal inhibitory concentrations (IC50s) of 1.6 micromolar for BRD7 and 2.7 micromolar for BRD9 . Bromodomain-containing proteins are involved in chromatin remodeling and transcriptional regulation, making them significant targets in cancer research and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Brd7-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and often involves the use of advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. This would include optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Brd7-IN-3 primarily undergoes binding interactions with bromodomain-containing proteins. It does not typically undergo traditional chemical reactions like oxidation, reduction, or substitution in its functional role .
Common Reagents and Conditions: The compound is tested using competitive fluorescence polarization assays and microscale thermophoresis to determine its binding affinity to BRD7 and BRD9 .
Major Products Formed: The major product of interest is the this compound complex with its target proteins, which inhibits their function and impacts downstream biological processes .
Scientific Research Applications
Chemistry: Brd7-IN-3 is used as a chemical probe to study the function of bromodomain-containing proteins in various biological processes .
Biology: In biological research, this compound helps elucidate the role of BRD7 and BRD9 in chromatin remodeling and transcriptional regulation .
Medicine: this compound has potential therapeutic applications in cancer treatment, particularly in targeting cancers where BRD7 and BRD9 are implicated .
Industry: In the pharmaceutical industry, this compound is valuable for drug discovery and development, serving as a lead compound for designing more potent and selective inhibitors .
Mechanism of Action
Brd7-IN-3 exerts its effects by binding to the bromodomains of BRD7 and BRD9, inhibiting their interaction with acetylated lysine residues on histones. This inhibition disrupts chromatin remodeling and transcriptional regulation, leading to altered gene expression and potential therapeutic effects in cancer cells .
Comparison with Similar Compounds
BRD9-IN-1: Another inhibitor targeting BRD9 with similar binding properties.
BI9564: A selective inhibitor of BRD7 and BRD9.
I-BRD9: A potent inhibitor of BRD9.
Uniqueness: Brd7-IN-3 is unique in its dual inhibition of both BRD7 and BRD9, making it a valuable tool for studying the combined roles of these proteins in various biological processes and diseases .
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
7-(6-methoxy-2-methylpyridin-3-yl)-1,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C18H18N2O2/c1-11-9-18(21)20(3)16-10-13(5-6-14(11)16)15-7-8-17(22-4)19-12(15)2/h5-10H,1-4H3 |
InChI Key |
NIKNWIMZQISDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)C3=C(N=C(C=C3)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















